molecular formula C13H18N2 B13872851 2-methyl-1-prop-1-en-2-yl-3,4-dihydro-1H-isoquinolin-7-amine

2-methyl-1-prop-1-en-2-yl-3,4-dihydro-1H-isoquinolin-7-amine

Cat. No.: B13872851
M. Wt: 202.30 g/mol
InChI Key: PDVBCMCLMMIEQI-UHFFFAOYSA-N
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Description

2-methyl-1-prop-1-en-2-yl-3,4-dihydro-1H-isoquinolin-7-amine is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core with a methyl and prop-1-en-2-yl substituent.

Preparation Methods

The synthesis of 2-methyl-1-prop-1-en-2-yl-3,4-dihydro-1H-isoquinolin-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2-methyl-3,4-dihydroisoquinoline with prop-1-en-2-ylamine in the presence of a suitable catalyst. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-methyl-1-prop-1-en-2-yl-3,4-dihydro-1H-isoquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into fully saturated isoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinolines.

Scientific Research Applications

2-methyl-1-prop-1-en-2-yl-3,4-dihydro-1H-isoquinolin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-prop-1-en-2-yl-3,4-dihydro-1H-isoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-methyl-1-prop-1-en-2-yl-3,4-dihydro-1H-isoquinolin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-methyl-1-prop-1-en-2-yl-3,4-dihydro-1H-isoquinolin-7-amine

InChI

InChI=1S/C13H18N2/c1-9(2)13-12-8-11(14)5-4-10(12)6-7-15(13)3/h4-5,8,13H,1,6-7,14H2,2-3H3

InChI Key

PDVBCMCLMMIEQI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1C2=C(CCN1C)C=CC(=C2)N

Origin of Product

United States

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